1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine
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Overview
Description
1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzyl group attached to the piperazine ring, along with a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine typically involves the reaction of 4-bromobenzyl chloride with piperazine in the presence of a base, followed by the introduction of the methanesulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and bases like sodium carbonate or potassium carbonate. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dehalogenated or modified piperazine derivatives.
Scientific Research Applications
1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It is employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the methanesulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- 4-Bromobenzyl bromide
- 4-Bromobenzyl alcohol
- 4-Bromobenzylamine
Comparison: 1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine is unique due to the presence of both the bromobenzyl and methanesulfonyl groups, which confer distinct chemical and biological properties. Compared to 4-bromobenzyl bromide, it has enhanced stability and reactivity due to the piperazine ring. Compared to 4-bromobenzyl alcohol and 4-bromobenzylamine, it offers different functional groups for further chemical modifications and interactions.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYUUZSYJYJIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354937 |
Source
|
Record name | 1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423743-43-5 |
Source
|
Record name | 1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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